![molecular formula C17H21NO5S B2917928 N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1351643-06-5](/img/structure/B2917928.png)
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and vitamin E in plants.
Scientific Research Applications
Structure-Activity Relationship in Cancer Therapeutics
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide derivatives have been explored for their potential in cancer therapeutics, particularly through the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. These studies involve the modification of the chemical structure to optimize pharmacological properties, aiming to improve water solubility and bioavailability for effective tumor growth antagonism in animal cancer models (Mun et al., 2012).
Antitumor Activity and Drug Development
Investigations into the antitumor effects of specific sulfonamide analogs, such as KCN1, reveal their capability to inhibit cell growth and induce cell cycle arrest in vitro in human pancreatic cancer cells. These findings are supported by in vivo studies showing anticancer efficacy in mouse models of pancreatic cancer, providing a basis for the future development of these compounds as therapeutic agents (Wang et al., 2012).
Mechanistic Insights into Drug Action
Research into the mode of action of sulfonamides, including derivatives of N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide, provides valuable insights into their biochemical interactions. Studies highlight the structural and gene expression relationships of antitumor sulfonamides, shedding light on the pharmacophores and drug-sensitive cellular pathways crucial for their anticancer activity. Such insights are crucial for the design of targeted therapies with improved efficacy and selectivity (Owa et al., 2002).
Computational and Synthetic Chemistry Approaches
The synthesis and characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, demonstrate the importance of computational and synthetic chemistry in understanding and enhancing the properties of these compounds. Computational studies, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, provide a deeper understanding of the structural, electronic, and interaction properties of sulfonamides, facilitating the development of more effective and selective therapeutic agents (Murthy et al., 2018).
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-17(19,13-7-5-4-6-8-13)12-18-24(20,21)14-9-10-15(22-2)16(11-14)23-3/h4-11,18-19H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVSLMMNWTWGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |
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